molecular formula C17H21NO B13709392 3-(6-Butoxy-2-naphthyl)azetidine

3-(6-Butoxy-2-naphthyl)azetidine

Cat. No.: B13709392
M. Wt: 255.35 g/mol
InChI Key: VLPSFCYUANZZGH-UHFFFAOYSA-N
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Description

3-(6-Butoxy-2-naphthyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Chemical Reactions Analysis

Types of Reactions

3-(6-Butoxy-2-naphthyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce various functionalized azetidines.

Mechanism of Action

The mechanism of action of 3-(6-Butoxy-2-naphthyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the considerable ring strain of the azetidine ring, which facilitates bond cleavage and functionalization . This unique reactivity allows the compound to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

3-(6-butoxynaphthalen-2-yl)azetidine

InChI

InChI=1S/C17H21NO/c1-2-3-8-19-17-7-6-13-9-14(16-11-18-12-16)4-5-15(13)10-17/h4-7,9-10,16,18H,2-3,8,11-12H2,1H3

InChI Key

VLPSFCYUANZZGH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C=C(C=C2)C3CNC3

Origin of Product

United States

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